4-Chloro-2-(2,2,2-trifluoroethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-6-1-2-7(13)5(3-6)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
BGKKIROOWCQQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(F)(F)F)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 2,2,2 Trifluoroethyl Aniline
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of 4-Chloro-2-(2,2,2-trifluoroethyl)aniline is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The amino (NH2) group typically exhibits asymmetric and symmetric stretching vibrations in the region of 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, respectively. The presence of a strong electron-withdrawing trifluoroethyl group and a moderately deactivating chloro group on the aniline (B41778) ring can influence the position and intensity of these bands.
The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring will give rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically result in several bands between 1600 cm⁻¹ and 1450 cm⁻¹.
The C-N stretching vibration of the amino group is anticipated in the 1350-1250 cm⁻¹ range. The spectrum will also be dominated by strong absorptions corresponding to the C-F and CF3 stretching vibrations, which are expected in the 1350-1100 cm⁻¹ region. The C-Cl stretching vibration is typically observed at lower wavenumbers, generally in the 850-550 cm⁻¹ range. researchgate.net
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| N-H Asymmetric Stretch | ~3450 |
| N-H Symmetric Stretch | ~3360 |
| Aromatic C-H Stretch | >3000 |
| C=C Aromatic Stretch | 1600-1450 |
| N-H Scissoring | ~1620 researchgate.net |
| C-N Stretch | 1350-1250 |
| C-F Stretch (CF3) | 1350-1100 |
| C-Cl Stretch | 850-550 researchgate.net |
FT-Raman Spectroscopic Investigations
FT-Raman spectroscopy provides complementary information to FT-IR analysis. While polar groups like the amino group may show weak Raman signals for their stretching vibrations, the non-polar aromatic ring and the C-Cl bond are expected to produce strong Raman scattering.
The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The C-Cl stretching vibration, which may be weak in the IR spectrum, is anticipated to give a strong and characteristic signal in the FT-Raman spectrum. researchgate.net The CF3 group also has characteristic Raman bands, although they may be weaker than the aromatic ring vibrations.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |
| Aromatic C-H Stretch | >3000 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 850-550 researchgate.net | Strong |
| CF3 Symmetric Stretch | ~750 | Medium |
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
For a precise assignment of the vibrational modes, a correlation between experimentally obtained spectra and theoretically predicted frequencies is invaluable. Computational methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**), can be employed to calculate the optimized geometry and vibrational frequencies of this compound. researchgate.netnih.gov
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with the experimental data. This correlation allows for a more confident assignment of each observed band to a specific vibrational mode of the molecule. nih.gov Such analysis can also help in identifying conformational isomers and understanding the intramolecular interactions, such as hydrogen bonding involving the amino group. The study of frequency-frequency correlation functions can further provide insights into the molecular dynamics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum will provide information on the number and environment of the protons in the molecule. The protons of the amino group (NH2) are expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons will be in different chemical environments and will likely show complex splitting patterns (e.g., a doublet, a doublet of doublets).
The methylene (B1212753) protons (CH2) of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF3 group.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are expected. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoroethyl substituents. The carbon attached to the trifluoroethyl group and the carbon attached to the chlorine atom will be significantly shifted downfield. The CF3 carbon will also have a characteristic chemical shift and will appear as a quartet due to one-bond coupling with the fluorine atoms.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH₂ | Variable | Broad Singlet |
| Aromatic H | 6.5 - 7.5 | Multiplets |
| CH₂CF₃ | ~3.4 - 3.8 | Quartet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-NH₂ | ~145 |
| C-Cl | ~125 |
| Aromatic C-H | 115 - 130 |
| C-CH₂CF₃ | ~120 |
| CH₂CF₃ | ~45 (quartet) |
| CF₃ | ~125 (quartet) |
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons, helping to assign their relative positions on the ring. It would also show a correlation between the CH2 protons and the NH protons if there is coupling present.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between directly bonded protons and carbons. This would definitively link each aromatic proton signal to its corresponding carbon signal and the CH2 proton signal to its carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the trifluoroethyl group relative to the aniline ring.
Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly effective for confirming the identity and assessing the purity of this compound.
In a typical LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The compound travels through a column packed with a stationary phase, and its interaction with this phase and the mobile phase solvent causes it to separate from any impurities or by-products. The time it takes for the compound to exit the column, known as the retention time (RT), is a characteristic property under specific chromatographic conditions.
Following separation, the eluent is directed into the mass spectrometer. The molecules are ionized, commonly using electrospray ionization (ESI), and the mass analyzer detects the molecular ion, confirming the compound's molecular weight. For this compound (C₈H₇ClF₃N), the expected molecular ion peak would correspond to its molecular mass. The combination of a specific retention time and the correct molecular weight provides a high degree of confidence in the compound's identity and purity. The advantage of LC-MS for aniline derivatives includes the possibility of direct injection with minimal sample preparation. researchgate.net
| Parameter | Typical Value/Description | Purpose |
| LC Column | C18 reversed-phase column | Separates the analyte from non-polar and moderately polar impurities |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives. | Elutes the compound from the column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺. |
| Detector | Quadrupole or Time-of-Flight (TOF) Analyzer | Measures the mass-to-charge ratio of the ions. |
| Primary Outcome | A chromatogram peak at a specific retention time with a corresponding mass spectrum. | Confirms identity and assesses purity. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.
For this compound, the molecular formula is C₈H₇ClF₃N. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, can experimentally measure this mass. nih.gov A close match between the measured exact mass and the theoretical mass confirms the elemental composition.
Furthermore, HRMS can clearly resolve the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org Therefore, the mass spectrum will exhibit two distinct peaks for the molecular ion: an 'M' peak for the molecule containing ³⁵Cl and an 'M+2' peak for the molecule with ³⁷Cl, with the M+2 peak having about one-third the intensity of the M peak. This characteristic isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.
| Parameter | Theoretical Value (C₈H₇³⁵ClF₃N) | Hypothetical HRMS Result | Significance |
| Monoisotopic Mass [M]⁺ | 225.0246 | 225.0244 | Confirms the elemental formula C₈H₇ClF₃N. |
| Isotopic Peak [M+2]⁺ | 227.0217 | 227.0215 | Confirms the presence of a single chlorine atom. |
| Intensity Ratio (M:M+2) | ~3:1 | ~3:1 | Further validates the presence and number of chlorine atoms. libretexts.org |
Common fragmentation in amines often involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this molecule, cleavage could occur between the trifluoroethyl group and the benzene ring.
X-ray Diffraction Crystallography for Solid-State Structure Determination
The process requires a high-quality single crystal of this compound. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated. wikipedia.org From this map, the positions of all atoms (excluding hydrogen, which is often inferred) can be determined, yielding a complete molecular structure. This structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and the steric effects of the bulky trifluoroethyl and chloro substituents on the geometry of the aniline ring.
| Parameter | Hypothetical Data | Information Provided |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 15.3 Å, β = 95° | The dimensions of the repeating unit that forms the crystal. |
| Bond Length (C-Cl) | ~1.74 Å | The distance between the chlorine and carbon atoms on the aromatic ring. |
| Bond Angle (C-C-N) | ~120° | The angle within the aromatic ring, influenced by the amine substituent. |
| Torsion Angle | C(ring)-C(ring)-C(ethyl)-C(ethyl) | Defines the conformation and orientation of the trifluoroethyl group. |
UV-Visible Spectroscopy for Electronic Transition Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The primary chromophore in this compound is the substituted benzene ring. The spectrum is expected to show absorptions due to π → π* transitions, which are characteristic of aromatic systems. The substituents on the ring—the amino (-NH₂), chloro (-Cl), and trifluoroethyl (-CH₂CF₃) groups—act as auxochromes, modifying the absorption wavelengths (λmax) and intensities. The lone pair of electrons on the nitrogen of the amino group can participate in n → π* transitions. Studies on similar substituted anilines show absorption in the 250-400 nm range. researchgate.net The solvent used can also influence the position of the absorption bands.
| Hypothetical λmax (nm) | Molar Absorptivity (ε) | Tentative Assignment | Description |
| ~250 nm | High | π → π* (E-band) | Electronic transition associated with the benzenoid system. |
| ~300 nm | Moderate | π → π* (B-band) | A symmetry-forbidden transition in benzene, allowed by substitution. |
| ~350 nm | Low | n → π | Transition of a non-bonding electron from the amino group to a π orbital. |
Computational and Theoretical Investigations of 4 Chloro 2 2,2,2 Trifluoroethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-Chloro-2-(2,2,2-trifluoroethyl)aniline. These methods allow for the determination of the molecule's stable conformations, electronic structure, and energetic properties with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems. For a molecule like this compound, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), are employed to determine its optimized geometry and electronic structure. colostate.edu The process of geometry optimization involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule.
The optimized structure reveals key geometrical parameters. For instance, in related substituted anilines, the nitrogen atom of the amino group is often found to be slightly pyramidalized in the ground state. umn.edu The planarity of the aniline (B41778) ring and the orientation of the 2,2,2-trifluoroethyl group are critical aspects determined through these calculations. The electron-withdrawing nature of the chlorine and trifluoroethyl groups can influence the bond lengths and angles of the benzene (B151609) ring.
Below is a representative table of optimized geometrical parameters that would be obtained from a DFT calculation on this compound, based on typical values for similar structures.
Table 1: Representative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | C-Cl | 1.74 |
| C-N | 1.40 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-CH2 | 1.51 | |
| CH2-CF3 | 1.54 | |
| C-F | 1.34 | |
| **Bond Angles (°) ** | C-C-Cl | 119.5 |
| C-C-N | 120.5 | |
| C-C-C (aromatic) | 118 - 122 | |
| H-N-H | 112.0 | |
| Dihedral Angles (°) | C-C-N-H | 0.0 / 180.0 |
| C-C-CH2-CF3 | 90.0 |
Note: These are illustrative values. Actual values would be derived from specific DFT calculations.
Hartree-Fock (HF) and Post-HF Methods for Energetic Landscapes
The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure of a molecule. nih.govornl.gov However, it does not fully account for electron correlation. numberanalytics.comnumberanalytics.com Post-HF methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, are employed to incorporate electron correlation and provide more accurate energetic landscapes. wikipedia.org
For this compound, these methods can be used to explore its potential energy surface, identifying different conformers and the energy barriers between them. colostate.edu The rotation of the amino group and the trifluoroethyl side chain are important degrees of freedom that can lead to different stable or transition state structures. The relative energies of these conformers are crucial for understanding the molecule's dynamic behavior.
Molecular Orbital Analysis of the Chemical Compound
Molecular orbital analysis provides a detailed picture of the electronic distribution and reactivity of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the interactions between different orbitals.
HOMO-LUMO Energy Gap and Charge Transfer Characteristics
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.
In substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often distributed over the aromatic ring and any electron-withdrawing substituents. The presence of the electron-withdrawing chloro and trifluoroethyl groups in this compound is expected to lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap.
The calculated HOMO-LUMO energy gap can also indicate the possibility of intramolecular charge transfer (ICT) within the molecule. nih.gov Upon excitation, an electron can be promoted from the HOMO to the LUMO, leading to a redistribution of charge. This is a key aspect of the molecule's photophysical properties. In related compounds, a significant HOMO-LUMO gap has been shown to correlate with the occurrence of ICT. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are illustrative values. Actual values would be derived from specific quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. wikipedia.orgmaterialsciencejournal.org It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.
For this compound, NBO analysis can reveal important hyperconjugative interactions. These interactions involve the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For example, the lone pair electrons on the nitrogen and chlorine atoms can interact with the antibonding π* orbitals of the aromatic ring. The stability of the molecule is enhanced by these charge delocalization effects. nih.gov The magnitude of the second-order perturbation energy (E(2)) from NBO analysis quantifies the strength of these interactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. journaleras.com It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.
Conformational Analysis and Potential Energy Surfaces
The potential energy surface (PES) of a molecule maps the energy of a molecule as a function of its geometry. By scanning the PES, researchers can identify low-energy conformers, which represent the most probable shapes of the molecule, and the energy barriers that separate them. For molecules with flexible side chains like the 2,2,2-trifluoroethyl group, this analysis is particularly important.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to explore the conformational space. A relaxed PES scan involves systematically changing a specific dihedral angle while allowing the rest of the molecule's geometry to optimize at each step. This process helps in locating the energy minima (stable conformers) and transition states (energy maxima) on the potential energy surface.
Table 1: Illustrative Conformational Analysis Data for a Substituted Aniline
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Type |
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.8 | Gauche (Local Minimum) |
| 120 | 4.5 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| Note: This table is illustrative and based on general principles of conformational analysis for substituted anilines. The actual values for this compound would require specific computational studies. |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for identifying and characterizing new compounds, as well as for interpreting experimental spectra.
DFT calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR spectra depends on the level of theory, the basis set used, and whether solvent effects are considered. For fluorinated compounds, it is also important to accurately predict ¹⁹F NMR chemical shifts. The electron-withdrawing nature of the trifluoroethyl group is expected to significantly influence the chemical shifts of the aromatic protons and carbons, as well as the amino protons.
Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR spectrum can help in identifying characteristic functional group vibrations, such as the N-H stretches of the amino group and the C-F stretches of the trifluoroethyl group.
Table 2: Predicted Spectroscopic Data for a Related Compound (4-Chloro-3-(trifluoromethyl)aniline)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C (C-Cl) | 120.5 |
| ¹³C (C-CF₃) | 125.8 (q, J = 32 Hz) |
| ¹³C (C-NH₂) | 145.2 |
| ¹H (Aromatic) | 6.8 - 7.2 |
| ¹H (NH₂) | 3.9 |
| Note: Data is based on known spectra of a similar isomer and serves as an example. spectrabase.com Specific calculations for this compound are required for precise predictions. |
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. nih.gov This technique allows for the exploration of the conformational landscape of a molecule over time, providing insights into its flexibility and the interactions between different parts of the molecule and with its environment.
For this compound, MD simulations can be used to sample a wide range of conformations, complementing the static picture provided by PES scans. By simulating the molecule in a solvent, such as water or an organic solvent, one can study how intermolecular interactions influence its conformational preferences.
A key component of MD simulations is the force field, which is a set of parameters that describe the potential energy of the system. sigmaaldrich.com Developing an accurate force field for a novel molecule like this compound is a critical step. This often involves using quantum mechanical calculations to derive parameters for bond lengths, angles, dihedrals, and partial atomic charges. For fluorinated compounds, special attention must be paid to the parameters for the fluorine atoms to accurately model their interactions. beilstein-journals.org
MD simulations can reveal the time-averaged distribution of conformers, providing a more realistic representation of the molecule's state in solution compared to gas-phase calculations. Furthermore, these simulations can be used to study the formation of intermolecular interactions, such as hydrogen bonds between the amino group and solvent molecules, or halogen bonds involving the chlorine atom. nih.gov
Table 3: Key Parameters in a Typical Molecular Dynamics Simulation
| Parameter | Value/Description |
| Force Field | GROMOS, AMBER, or a custom-developed force field |
| Solvent | Explicit water model (e.g., TIP3P) or organic solvent |
| Temperature | 298 K (Room Temperature) |
| Pressure | 1 atm |
| Simulation Time | Nanoseconds to microseconds |
| Time Step | 1-2 femtoseconds |
| Note: This table outlines general parameters for an MD simulation and would be adapted for the specific study of this compound. |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Chloro 2 2,2,2 Trifluoroethyl Aniline
Influence of Substituent Position and Nature on Reactivity and Interactions
The reactivity of the aniline (B41778) ring and the compound's potential biological interactions are significantly modulated by the electronic properties and spatial arrangement of its substituents. The amino group (-NH2) is a potent activating group that directs electrophilic substitution to the ortho and para positions. However, this inherent reactivity is modified by the presence of the electron-withdrawing chloro and trifluoroethyl groups.
Research on related substituted aromatic compounds consistently demonstrates that the location of substituents can drastically alter biological efficacy. For instance, in studies on isoindolin-1-one (B1195906) derivatives with N-substituted dichlorophenyl rings, the relative positions of the chlorine atoms were found to be a determining factor for activity. A comparative analysis showed that a 2-chloro substitution on the phenyl ring had a more significant impact on potency than a 4-chloro substitution. acs.orgacs.org Further "Cl atom walking," or moving the substituent to different positions around the ring, led to noticeable, albeit modest, reductions in activity. acs.org
Amino Group (-NH2): This group is strongly electron-donating through resonance (+R effect), which increases the electron density on the aromatic ring, particularly at the ortho and para positions, making it highly reactive towards electrophiles. libretexts.org
Chloro Group (-Cl): As a halogen, chlorine is electronegative and exhibits an electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards electrophilic substitution. However, it also has a weak electron-donating resonance effect (+R effect), which directs incoming electrophiles to the ortho and para positions. In the case of chlorobenzene, the inductive effect dominates, making it less reactive than benzene (B151609). quora.com
Trifluoroethyl Group (-CH2CF3): The trifluoromethyl (CF3) component of this group is powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms. This strong -I effect significantly reduces the electron density of the aromatic ring, thereby decreasing its reactivity.
The combination of a strongly activating amino group with two deactivating groups (one at the ortho position, one at the para) creates a complex electronic environment. The reactivity of the aniline is attenuated, which can be a desirable trait in medicinal chemistry to prevent metabolic instability. nih.gov For example, direct electrophilic substitution on highly activated rings like aniline can be difficult to control, but the presence of deactivating groups can moderate this reactivity. libretexts.org Sterically, the bulky trifluoroethyl group at the ortho position can hinder interactions with the amino group and influence the molecule's preferred conformation.
| Functional Group | Position | Electronic Effect (Primary) | Impact on Ring Reactivity |
|---|---|---|---|
| Amino (-NH2) | 1 | Electron-Donating (+R) | Activating |
| Trifluoroethyl (-CH2CF3) | 2 | Electron-Withdrawing (-I) | Deactivating |
| Chloro (-Cl) | 4 | Electron-Withdrawing (-I) | Deactivating |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a compound with its biological or chemical activity. nih.gov This computational approach is invaluable for predicting the activity of new compounds and understanding the molecular features that drive a specific outcome.
The development of a QSAR model for a series of compounds related to 4-Chloro-2-(2,2,2-trifluoroethyl)aniline follows a systematic process. The goal is to create a statistically robust equation that can forecast a specific endpoint, such as binding affinity, toxicity, or reaction rate. nih.gov
The general workflow for building a predictive QSAR model includes:
Data Set Compilation: A collection of molecules with known activities is assembled. This set is typically divided into a training set for model development and a test set for external validation. cresset-group.com
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., orbital energies), steric (e.g., molecular volume), and topological properties. cresset-group.com
Variable Selection: From the large pool of calculated descriptors, a smaller, relevant subset is chosen. This is often achieved using techniques like genetic algorithms, which identify the descriptors that have the most significant correlation with the observed activity. nih.gov
Model Generation: A mathematical model is constructed to link the selected descriptors to the activity. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov
Model Validation: The model's statistical significance and predictive power are rigorously assessed. This involves internal cross-validation and, crucially, validation using the external test set of compounds that were not used to build the model. nih.gov
For aniline derivatives, QSAR models have been successfully developed to predict properties like toxicity and lipophilicity, demonstrating the utility of this approach for halogenated and substituted amines. nih.govresearchgate.net
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical physicochemical parameter in drug design and toxicology. It describes a compound's affinity for a nonpolar lipid environment versus a polar aqueous one, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
In QSAR studies of aniline derivatives and other halogenated compounds, LogP is frequently identified as a key descriptor. researchgate.netnih.gov
Predicting Toxicity: A study on the toxicity of halogenated benzenes to algae developed a QSAR model where toxicity was directly related to the hydrophobicity (logKow, equivalent to LogP) of the chemicals. nih.gov
Modeling Lipophilicity: QSAR models have been specifically developed to predict the LogP of aniline derivatives themselves. One study identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) as being among the best for modeling the lipophilicity of 81 different aniline derivatives. nih.gov
Understanding Binding Affinity: The binding affinity of compounds to enzymes, such as Cytochrome P450, has been successfully modeled using LogP, suggesting that molecular hydrophobicity plays a major role in these interactions. nih.gov
The inclusion of the chloro and trifluoroethyl groups in this compound is expected to confer significant lipophilicity, making LogP an essential parameter in any QSAR model developed to predict its biological activity.
| Descriptor Type | Example Descriptor | Relevance to this compound |
|---|---|---|
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Crucial for predicting membrane permeability, absorption, and distribution. researchgate.netnih.gov |
| Electronic | Electrophilicity (ω) | Quantifies the electron-withdrawing nature of the Cl and CF2CH3 groups. nih.gov |
| Steric/Size | van der Waals Volume (vWV) | Accounts for the steric bulk of the substituents, especially the ortho-trifluoroethyl group. nih.gov |
| Topological | Barysz Matrix (SEigZ) | Encodes information about the molecular structure and atom connectivity. nih.gov |
Design Principles for Derivatization of the Chemical Compound
SAR and QSAR findings provide rational design principles for the chemical derivatization of this compound to optimize its properties for a specific application. Strategies often focus on fine-tuning efficacy, selectivity, and metabolic stability.
Key derivatization strategies include:
Modification of the Amino Group: The highly reactive amino group can be a site of metabolic breakdown. Its reactivity can be attenuated by converting it into an amide or other related functional group. This modification can control its electronic influence on the ring and provide a handle for introducing new substituents. libretexts.org
Isosteric Replacement of the Aniline Ring: In cases where the aniline moiety itself is associated with toxicity, it can be replaced with a bioisostere—a different functional group with similar spatial and electronic properties. Saturated carbocycles, for example, can mimic the scaffold while increasing the fraction of sp3-hybridized carbons (Fsp3), which often improves solubility and metabolic profiles. acs.orgcresset-group.com
Substitution on the Aromatic Ring: The existing chloro and trifluoroethyl groups can be replaced or supplemented with other substituents to probe the SAR. For instance, replacing the chlorine with bromine or fluorine would alter both the electronic and lipophilic character of the molecule. Adding substituents at the remaining open positions (3, 5, and 6) could improve target binding or block unwanted metabolic pathways. cresset-group.com
Alteration of the Trifluoroethyl Group: The length of the fluoroalkyl chain could be varied (e.g., to a trifluoromethyl or perfluoropropyl group) to modulate lipophilicity and steric bulk.
These strategies, guided by computational models and SAR data, allow for the systematic exploration of chemical space around the core structure of this compound to develop new analogues with improved characteristics. cresset-group.com
Strategies for Modulating Biological Target Affinity and Selectivity
The affinity and selectivity of compounds derived from this compound can be systematically modulated by altering its key chemical features: the aniline amine group, the chlorine substituent, and the trifluoroethyl group.
The 4-chloro substituent plays a critical role in the molecule's electronic properties and its ability to form halogen bonds. acs.org The position of the chlorine atom influences the electron density of the aromatic ring. Studies on related halogenated anilines have shown that the position of halogen substituents can profoundly impact biological activity. For instance, in a series of isoindolin-1-one derivatives, a 2,4-dichlorophenyl moiety was found to be a critical pharmacophoric feature, with the 2-chloro substitution having a more profound impact on activity than the 4-substituted analog. acs.org Replacing the chlorine with other halogens (e.g., fluorine, bromine, iodine) can systematically alter the lipophilicity, size, and halogen-bonding potential of the molecule, which can be a key strategy to enhance binding affinity. nih.gov
The 2-(2,2,2-trifluoroethyl) group is a significant contributor to the molecule's lipophilicity and metabolic stability. The trifluoromethyl moiety is known to increase metabolic stability by blocking potential sites of oxidation. Altering the length of the alkyl chain or the degree of fluorination could modulate these properties. For example, replacing the trifluoroethyl group with a trifluoromethyl or other fluorinated alkyl chains could fine-tune the electronic and steric profile of this region of the molecule, potentially leading to improved target engagement.
A systematic SAR analysis of substituted quinolines has demonstrated that specific substitutions can lead to derivatives with significantly enhanced inhibitory effects. nih.gov Similarly, for aniline-based compounds, modifications at various positions can lead to substantial changes in biological activity. acs.org
Rational Design of Analogs for Enhanced Efficacy
Rational design of analogs of this compound aims to optimize its pharmacological profile by making targeted structural modifications. This process often involves scaffold hopping or substituent variation to improve potency and selectivity. acs.org The synthesis of various aniline derivatives has been a strategy to explore new therapeutic alternatives for a range of conditions. nih.govdocumentsdelivered.comresearchgate.net
One approach is the modification of the aniline core itself. For example, the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives has been explored to develop potent dual kinase inhibitors. mdpi.com Another strategy involves the introduction of different functional groups to the aniline ring to explore their effects on biological activity. For instance, the introduction of a 4-fluorophenyl group has been shown to improve potency in certain classes of compounds. acs.org
The following table outlines potential analogs of this compound and the rationale for their design.
| Analog Structure | Modification from Parent Compound | Rationale for Enhanced Efficacy |
| 4-Bromo -2-(2,2,2-trifluoroethyl)aniline | Replacement of Chlorine with Bromine | Increase in halogen bond donor strength and lipophilicity, potentially enhancing binding affinity. nih.gov |
| 4-Chloro-2-(trifluoromethyl )aniline | Shortening of the fluoroalkyl chain | Altered steric and electronic properties at the 2-position, potentially improving fit within a target's binding pocket. sigmaaldrich.com |
| N-Methyl -4-Chloro-2-(2,2,2-trifluoroethyl)aniline | Methylation of the aniline nitrogen | Increased lipophilicity and potential for altered hydrogen bonding interactions, which may improve cell permeability and target engagement. |
| 4-Chloro-2-(2,2,2-trifluoroethyl)-5-fluoro aniline | Addition of a fluorine atom at the 5-position | Modulation of the electronic properties of the aniline ring and potential for additional interactions with the target protein. |
| 2-(4-Chloro-2-(2,2,2-trifluoroethyl)phenyl)-pyrimidine | Replacement of the aniline with a pyrimidine ring | To explore different heterocyclic scaffolds that may offer improved binding modes and physicochemical properties. mdpi.com |
These rationally designed analogs provide a pathway to systematically explore the chemical space around the this compound scaffold to identify compounds with superior therapeutic properties.
Computational Docking Studies for Ligand-Target Interactions
Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to its biological target. mdpi.com This method is instrumental in understanding the molecular basis of ligand-target interactions and guiding the rational design of new inhibitors. nih.gov
For this compound and its analogs, docking studies can elucidate how specific structural features contribute to binding. The process involves preparing the 3D structure of the ligand and the target protein, followed by a computational search for the most stable binding poses. mdpi.com The binding affinity is often expressed as a binding energy value, with lower values indicating a more stable complex. mdpi.com
In a hypothetical docking study against a kinase target, the aniline nitrogen of this compound could act as a hydrogen bond donor, while the chlorine atom might engage in halogen bonding with an appropriate acceptor on the protein. acs.org The trifluoroethyl group would likely occupy a hydrophobic pocket.
The following table presents hypothetical docking scores for this compound and its rationally designed analogs against a putative protein kinase target. These scores are for illustrative purposes and are based on trends observed in studies of similar halogenated compounds. nih.gov
| Compound | Hypothetical Binding Energy (kcal/mol) | Potential Key Interactions |
| This compound | -8.5 | Hydrogen bond from NH₂, halogen bond from Cl, hydrophobic interaction from trifluoroethyl group. |
| 4-Bromo -2-(2,2,2-trifluoroethyl)aniline | -9.2 | Stronger halogen bond from Br, enhanced hydrophobic interactions. |
| 4-Chloro-2-(trifluoromethyl )aniline | -8.2 | Altered hydrophobic interactions due to smaller size. |
| N-Methyl -4-Chloro-2-(2,2,2-trifluoroethyl)aniline | -8.8 | Altered hydrogen bonding pattern and increased hydrophobic interactions. |
| 4-Chloro-2-(2,2,2-trifluoroethyl)-5-fluoro aniline | -8.9 | Additional polar interaction from the 5-fluoro substituent. |
The insights gained from such computational studies are invaluable for prioritizing the synthesis of new analogs and for providing a deeper understanding of the structure-activity relationships that govern the biological activity of this class of compounds.
Mechanistic Studies of Molecular Interactions of 4 Chloro 2 2,2,2 Trifluoroethyl Aniline
In Vitro Studies of Molecular Target Modulation
Comprehensive in vitro studies to fully characterize the molecular target modulation of 4-Chloro-2-(2,2,2-trifluoroethyl)aniline are not extensively documented. Research into analogous compounds, however, offers potential areas for investigation.
Enzyme Inhibition Assays and IC50 Determination
No specific enzyme inhibition assays or corresponding IC50 values for this compound have been identified in the reviewed literature. A structurally related compound, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, has been noted as an inhibitor of HIV-1 reverse transcriptase. scbt.com However, the difference in the functional group at the 2-position (trifluoroethyl vs. trifluoroacetyl) prevents direct extrapolation of these findings.
General studies on other trifluoro-aniline derivatives have shown antimicrobial and antibiofilm properties against Vibrio species, suggesting potential interactions with bacterial enzymes. nih.gov Without specific assays, the precise enzymes inhibited by this compound and the concentration required for 50% inhibition (IC50) remain unknown.
Investigation of Binding Affinities to Specific Enzymes and Receptors
There is a lack of specific data regarding the binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), of this compound to any particular enzyme or receptor. The binding profile of a compound is crucial for understanding its mechanism of action. For instance, studies on other aniline (B41778) derivatives have explored their binding to various receptors, including GABAA receptors, but no such information is available for the target compound. acs.org
Elucidation of Biochemical Pathway Perturbations
The impact of this compound on biochemical pathways and cellular processes has not been a direct subject of published research.
Analysis of Cellular Process Disruption
Specific studies detailing the disruption of cellular processes by this compound are absent from the scientific literature. General knowledge about chloroanilines suggests they can be persistent in the environment and may interfere with various biological functions. nih.gov The introduction of a trifluoroethyl group can further alter a compound's properties, including its lipophilicity and metabolic stability, which in turn could influence its cellular interactions. nih.gov
Studies on Modulation of Specific Biochemical Pathways
There is no available research that has investigated the modulation of specific biochemical pathways by this compound. The metabolism of related compounds, such as 2-chloro-4-nitroaniline (B86195), has been shown to proceed through specific aerobic degradation pathways in microorganisms like Rhodococcus sp. plos.org However, the unique trifluoroethyl substituent in the target compound would likely lead to a distinct metabolic fate and interaction with different biochemical pathways.
Mechanistic Investigations of Microbial Degradation and Biotransformation
The microbial degradation and biotransformation of this compound are not specifically described in the available literature. However, research on the biodegradation of both chloroanilines and fluorinated aromatic compounds provides a basis for potential metabolic routes.
The microbial metabolism of chloroanilines often involves initial oxidative deamination to form chlorocatechols, which are then further degraded. nih.gov The degradation of fluorinated aromatic compounds is more complex due to the strength of the carbon-fluorine bond. nih.gov The biotransformation of compounds containing a trifluoromethyl group can sometimes lead to the formation of trifluoroacetic acid. wikipedia.org
The degradation pathway of this compound would likely involve a combination of these processes, influenced by the specific microbial consortia and environmental conditions. The initial steps could involve oxidation of the aromatic ring or transformation of the trifluoroethyl group. However, without experimental data, the precise intermediates and final products of its microbial degradation remain speculative.
Characterization of Metabolic Pathways in Microorganisms
Direct studies on the microbial metabolism of this compound are not extensively documented. However, research on structurally similar chloroanilines provides a framework for predicting its likely degradation pathways. Microorganisms typically metabolize chloroanilines through a series of enzymatic reactions including dehalogenation, deamination, and aromatic ring cleavage.
For instance, the degradation of 4-chloroaniline (B138754) often proceeds via the formation of 4-chlorocatechol, which is then funneled into the ortho- or meta-cleavage pathway. researchgate.netacademicjournals.orgnih.gov In a bacterial consortium, Pseudomonas putida was identified as the primary degrader converting 4-chloroaniline to 4-chlorocatechol, which was subsequently mineralized by Stenotrophomonas maltophilia. researchgate.netacademicjournals.org In other microorganisms, such as Rhodococcus sp., co-metabolism with substrates like 4-chlorophenol (B41353) can facilitate the breakdown of 4-chloroaniline. nih.govplos.org The degradation of 2-chloro-4-nitroaniline by Geobacter sp. involves the transformation of the nitro group to an amino group followed by dechlorination, showcasing another potential metabolic route for substituted anilines.
Based on these analogous pathways, the metabolism of this compound in microorganisms would likely involve initial hydroxylation of the aromatic ring, followed by dechlorination and subsequent ring cleavage. The presence of the trifluoroethyl group may influence the rate and regioselectivity of these enzymatic attacks.
Table 1: Potential Microbial Metabolic Pathways for Chloroanilines
| Metabolic Step | Reactant (Analog) | Key Intermediate(s) | Enzymatic Process | Reference(s) |
|---|---|---|---|---|
| Oxidative Deamination & Ring Cleavage | 4-Chloroaniline | 4-Chlorocatechol, 3-chloro-cis,cis-muconic acid | Dioxygenation, ortho-cleavage | researchgate.netacademicjournals.org |
| Meta-Cleavage Pathway | p-Chloroaniline | 4-Chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde | Dioxygenation, meta-cleavage | nih.gov |
| Co-metabolism | 4-Chloroaniline | Catechol | Aniline dioxygenase | nih.govplos.org |
Identification of Key Genes and Enzymes in Co-Metabolic Degradation
The genetic and enzymatic machinery involved in the degradation of chloroanilines has been identified in several bacterial strains, providing a blueprint for the potential co-metabolic degradation of this compound. Co-metabolism, where the degradation of a recalcitrant compound is facilitated by the presence of a growth-promoting substrate, is a key strategy for microbial bioremediation.
In Rhodococcus, the co-metabolic degradation of 4-chloroaniline with 4-chlorophenol was found to involve several key genes, including glnA (related to aniline dioxygenase), catA (catechol 1,2-dioxygenase), and catB (muconate cycloisomerase). nih.gov The expression of the glnA gene, in particular, was enhanced by 4-chlorophenol, facilitating the initial attack on the 4-chloroaniline molecule. nih.gov
Similarly, studies on Pseudomonas putida have implicated the tdn gene cluster in aniline degradation. nih.gov This cluster includes genes for the multi-component aniline dioxygenase (tdnA1A2) which converts aniline to catechol. nih.gov In Acinetobacter soli, a dcd gene cluster is responsible for the degradation of 3,4-dichloroaniline (B118046). mdpi.com It is plausible that homologous gene clusters, inducible by primary substrates, could mediate the co-metabolic degradation of this compound.
Table 2: Key Genes and Enzymes in Chloroaniline Co-metabolism
| Gene/Enzyme | Function | Organism/System | Reference(s) |
|---|---|---|---|
| glnA, catA, catB, tfdB | Core genes in co-metabolic degradation | Rhodococcus DCB-5 | nih.gov |
| Aniline Dioxygenase (glnA-related) | Initial oxidation of aniline ring | Rhodococcus DCB-5 | nih.gov |
| Catechol 1,2-dioxygenase (catA) | Aromatic ring cleavage | Pseudomonas & Rhodococcus | researchgate.netnih.gov |
| tdn gene cluster (tdnA1A2, tdnB) | Conversion of aniline to catechol | Pseudomonas putida | nih.gov |
| dcd gene cluster | Degradation of 3,4-dichloroaniline | Acinetobacter soli | mdpi.com |
Cytochrome P450-Catalyzed Biotransformation Pathways (e.g., Dehydrogenation, Hydroxylation, Epoxidation)
Cytochrome P450 (CYP) enzymes are crucial in the metabolism of a wide range of xenobiotics, including halogenated aromatic compounds. nih.gov While direct studies on this compound are limited, research on related halogenated anilines and phenols demonstrates that CYP-catalyzed hydroxylation is a primary biotransformation pathway. nih.gov
The metabolism of 4-halogenated anilines in rat liver microsomes shows that CYP enzymes can catalyze dehalogenation to form 4-aminophenol. nih.gov This suggests that the aromatic ring of this compound is a likely target for oxidative attack. The trifluoroethyl group, being electron-withdrawing, may influence the site of hydroxylation on the aniline ring.
There is currently no specific research available detailing the dehydrogenation or epoxidation of this compound by CYP enzymes. However, these reactions are part of the general metabolic capabilities of the CYP system for various substrates.
Table 3: Potential Cytochrome P450-Catalyzed Biotransformations
| Reaction Type | Potential Substrate Feature | Expected Product Type | Notes |
|---|---|---|---|
| Aromatic Hydroxylation | Aniline Ring | Hydroxylated aniline derivative | A common pathway for aromatic compounds. |
| Dehalogenation | C-Cl bond | Phenolic metabolite | Observed with other 4-halogenated anilines. nih.gov |
| N-Oxidation | Amino group | N-hydroxy or nitroso derivative | A known pathway for aromatic amines. |
Investigation of Interaction with Biomolecules
The biological activity of a compound is intrinsically linked to its ability to interact with biomolecules. For this compound, these interactions are governed by its specific chemical structure, which allows for various types of non-covalent bonding.
Studies on Protein-Ligand Interactions
Direct experimental studies on the protein binding profile of this compound are not readily found in the literature. However, a structurally similar compound, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. scbt.com This finding strongly suggests that the chloroaniline core with a fluorine-containing substituent can fit into the binding pocket of a protein and establish specific interactions that modulate its function. The key difference lies in the substituent at the 2-position: a trifluoroacetyl group (-COCF₃) in the known inhibitor versus a trifluoroethyl group (-CH₂CF₃) in the subject compound. This structural variance would alter the electronic and steric properties, likely affecting binding affinity and specificity, but the precedent for interaction with a key viral enzyme is established.
Analysis of Hydrogen Bonding and π-Interactions
The molecular structure of this compound contains key functional groups that can participate in significant non-covalent interactions, such as hydrogen bonds and π-interactions. Crystal structure analyses of closely related molecules, such as 4-chloro-2-iodoaniline (B181669) and other chlorinated anilines, provide robust models for these interactions. researchgate.netnih.gov
The primary amine (-NH₂) group is a potent hydrogen bond donor. In the crystal structure of 4-chloro-2-iodoaniline, the amine protons engage in intermolecular N—H···N hydrogen bonds, linking molecules into one-dimensional chains. researchgate.net It is highly probable that this compound would exhibit similar hydrogen-bonding behavior, interacting with hydrogen bond acceptors on proteins or other molecules.
Table 4: Potential Non-Covalent Interactions of this compound
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner | Significance |
|---|---|---|---|
| Hydrogen Bonding | Amino group (-NH₂) | Oxygen/Nitrogen atoms (e.g., in protein backbones) | Directional interaction crucial for binding specificity. researchgate.net |
| π-π Stacking | Chlorinated aromatic ring | Aromatic residues in proteins (e.g., Phe, Tyr, Trp) | Stabilizes protein-ligand complexes. nih.gov |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., O, S) | Can contribute to binding affinity and orientation. |
| Weak H-Bonds | C-H bonds, CF₃ group | Electronegative atoms | Fine-tunes molecular packing and conformation. nih.gov |
Future Research Directions for 4 Chloro 2 2,2,2 Trifluoroethyl Aniline
Exploration of Novel Synthetic Methodologies
The industrial viability and accessibility of 4-Chloro-2-(2,2,2-trifluoroethyl)aniline are fundamentally dependent on efficient and sustainable synthetic routes. While established methods exist, future research should prioritize the development of novel methodologies that offer improvements in yield, safety, and environmental impact.
Current synthetic strategies often involve multi-step processes. For instance, related compounds like 4-chloro-2-(trifluoroacetyl)aniline are synthesized via Friedel-Crafts reactions using Lewis acids or through reactions involving organometallic reagents like n-butyllithium google.comgoogle.com. Future research could focus on overcoming the limitations of these methods, such as the use of stoichiometric, moisture-sensitive reagents and the generation of significant waste streams.
Key research avenues include:
Catalytic Approaches: Investigating novel transition-metal catalysts or organocatalysts to facilitate the direct trifluoroethylation of 4-chloroaniline (B138754). This could offer a more atom-economical and direct route to the target molecule.
Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry can offer enhanced safety, better temperature control, improved scalability, and higher yields compared to traditional batch processing.
Green Chemistry Principles: Exploring the use of more environmentally benign solvents and reagents. Research into reducing the number of synthetic steps through tandem or one-pot reactions would also be highly valuable, minimizing waste and energy consumption.
Alternative Fluorinating Agents: Investigating new, safer, and more efficient sources for the trifluoroethyl group, moving away from potentially hazardous or difficult-to-handle reagents.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Novel Catalysis | Higher efficiency, selectivity, and atom economy. | Development of transition-metal or organocatalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow reactors. |
| Green Solvents/Reagents | Reduced environmental impact and improved sustainability. | Replacement of hazardous solvents with greener alternatives. |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Designing tandem reaction sequences. |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the research and development process. For this compound, advanced computational modeling can provide invaluable insights into its reactivity, potential biological activity, and metabolic fate.
Future research should leverage a range of computational techniques:
Density Functional Theory (DFT): To calculate the electronic structure, molecular geometry, and reactivity indices of the molecule. This can help in predicting reaction outcomes and designing more efficient synthetic pathways.
Molecular Docking: To simulate the interaction of the compound and its potential derivatives with biological targets like enzymes or receptors. This is particularly relevant for guiding the design of new pharmaceuticals or agrochemicals.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of a series of derivatives with their biological activity. This can be used to predict the activity of unsynthesized compounds and prioritize synthetic efforts.
ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule and its derivatives. This predictive research is crucial for early-stage identification of candidates with favorable pharmacokinetic profiles.
Broadening the Scope of SAR Studies with Diverse Chemical Libraries
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry for optimizing the efficacy of a lead compound. For this compound, a systematic exploration of its SAR is essential to identify derivatives with enhanced biological activity.
Future research should focus on creating and screening diverse chemical libraries based on the this compound scaffold. The presence of the aniline (B41778) functional group provides a convenient handle for a wide range of chemical modifications. SAR studies on related aniline derivatives have shown that modifications to the ring and the amine group can significantly impact fungicidal, antiviral, or kinase inhibitory activity mdpi.comnih.govmdpi.com.
Key strategies for broadening SAR studies include:
Modification of the Aniline Ring: Introducing a variety of substituents at the available positions on the benzene (B151609) ring to probe the effects of electronic and steric properties on activity.
Derivatization of the Amino Group: Converting the primary amine into secondary or tertiary amines, amides, sulfonamides, or other functional groups to explore new interaction possibilities with biological targets.
Bioisosteric Replacement: Replacing the chlorine atom or the trifluoroethyl group with other functional groups that have similar physical or chemical properties to investigate their importance for activity.
| Modification Site | Examples of Derivatives | Objective of Modification |
| Aromatic Ring | Introduction of -OCH3, -NO2, -CN, additional halogens | To probe electronic and steric requirements for activity. |
| Amino Group | Acylation, Alkylation, Sulfonylation | To explore hydrogen bonding and hydrophobic interactions. |
| Trifluoroethyl Group | Replacement with other fluoroalkyl groups (e.g., -CF2H) | To fine-tune lipophilicity and metabolic stability. |
| Chloro Group | Replacement with -F, -Br, -CH3 | To evaluate the role of the halogen in binding and activity. |
Deeper Mechanistic Insights into Biological and Environmental Fate
A comprehensive understanding of a chemical's interaction with biological systems and its behavior in the environment is crucial for its safe and responsible application. For this compound, future research must aim to elucidate its metabolic pathways, mechanism of action, and environmental persistence.
Information on the environmental fate of structurally related compounds suggests that this molecule could be mobile in the environment thermofisher.com. For example, risk assessments for the fungicide Triflumizole consider all metabolites that contain the 4-chloro-2-trifluoromethylaniline moiety, highlighting the regulatory importance of understanding the fate of this structural class epa.gov. Furthermore, while 4-chloroaniline can be degraded by light in aquatic environments, the impact of the trifluoroethyl group on this process is unknown who.int.
Future research should address these knowledge gaps by:
Metabolism Studies: Conducting in vitro and in vivo studies to identify the metabolic products of this compound in relevant organisms (e.g., microbes, insects, mammals).
Biodegradation and Photodegradation Studies: Assessing the persistence of the compound in soil and water under various environmental conditions, and identifying its degradation products.
Bioaccumulation Potential: Determining the octanol-water partition coefficient and conducting studies to evaluate the potential for the compound to accumulate in the food chain.
Mechanism of Action Studies: If biological activity is identified in SAR studies, further research should focus on identifying the specific molecular target and elucidating the mechanism by which the compound exerts its effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
